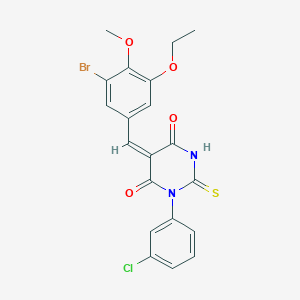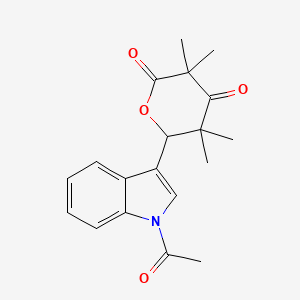![molecular formula C18H27ClN2O B6135383 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is also known by its chemical name, BRL-15572.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. It has been shown to have anxiolytic and sedative effects, as well as antipsychotic effects in animal models of schizophrenia. It has also been found to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol in lab experiments is its selectivity for the GABA-A receptor. This allows for more specific investigations into the role of this receptor in various neurological disorders. However, one limitation is the lack of human studies, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety, depression, and schizophrenia in humans. Another direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies on its mechanism of action and its effects on other neurotransmitter systems could provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps. The first step is the reaction of 1-cyclopentylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-chlorobenzyl)-1-cyclopentylpiperazine. The second step involves the reduction of this compound with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c19-18-8-4-1-5-15(18)13-20-10-11-21(16-6-2-3-7-16)17(14-20)9-12-22/h1,4-5,8,16-17,22H,2-3,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIRZORKABSFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)
![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)

![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)